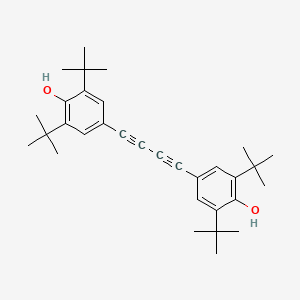![molecular formula C24H41NO5 B14229672 N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine CAS No. 731860-78-9](/img/structure/B14229672.png)
N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tyrosine backbone modified with a hydroxypropyl group and a dodecyloxy chain, which imparts distinct physicochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine typically involves the reaction of tyrosine with 2-hydroxy-3-(dodecyloxy)propyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of tyrosine attacks the electrophilic carbon of the chloride compound, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions: N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Aplicaciones Científicas De Investigación
N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a surfactant in various chemical processes.
Biology: The compound is used in studies related to cell membrane interactions due to its amphiphilic nature.
Industry: It is utilized in the production of specialty chemicals and as an additive in cosmetic formulations.
Mecanismo De Acción
The mechanism by which N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine exerts its effects involves its interaction with biological membranes. The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.
Comparación Con Compuestos Similares
- N-[2-Hydroxy-3-(octyloxy)propyl]tyrosine
- N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine
- N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine
Comparison: N-[2-Hydroxy-3-(dodecyloxy)propyl]tyrosine is unique due to its specific dodecyloxy chain length, which imparts distinct hydrophobic properties compared to its shorter or longer chain analogs. This affects its solubility, membrane interaction, and overall bioactivity, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
731860-78-9 |
|---|---|
Fórmula molecular |
C24H41NO5 |
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
(2S)-2-[(3-dodecoxy-2-hydroxypropyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H41NO5/c1-2-3-4-5-6-7-8-9-10-11-16-30-19-22(27)18-25-23(24(28)29)17-20-12-14-21(26)15-13-20/h12-15,22-23,25-27H,2-11,16-19H2,1H3,(H,28,29)/t22?,23-/m0/s1 |
Clave InChI |
RLKNEAWSMFTUDC-WCSIJFPASA-N |
SMILES isomérico |
CCCCCCCCCCCCOCC(CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O |
SMILES canónico |
CCCCCCCCCCCCOCC(CNC(CC1=CC=C(C=C1)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14229597.png)
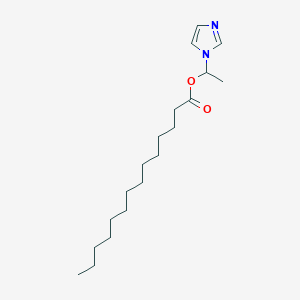
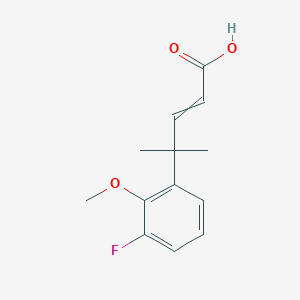
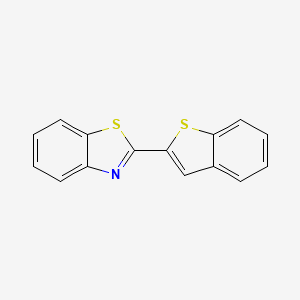
![3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14229622.png)

![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)
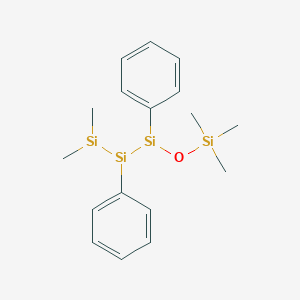

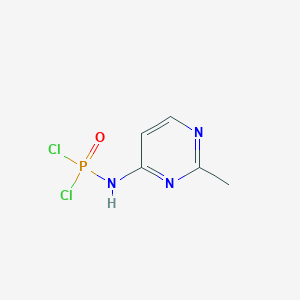
![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)
